p-Nitrophenol barium salt
Overview
Description
p-Nitrophenol barium salt is an inorganic compound formed by the reaction of p-nitrophenol with barium hydroxide. It is known for its applications in various fields, including chemistry and industry. The compound is characterized by its yellow crystalline appearance and is often used in research and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol barium salt typically involves the reaction of p-nitrophenol with barium hydroxide. The process can be summarized as follows:
- Dissolve p-nitrophenol in a suitable solvent such as ethanol or water.
- Add barium hydroxide to the solution while stirring continuously.
- The reaction mixture is then heated to facilitate the reaction.
- The resulting this compound precipitates out of the solution.
- The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial reactors and automated systems are often used to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenol barium salt undergoes various chemical reactions, including:
Reduction: The nitro group in p-nitrophenol can be reduced to an amine group, forming p-aminophenol. Common reducing agents include sodium dithionite, zinc, and iron in concentrated hydrochloric acid.
Esterification: p-Nitrophenol can react with carboxylic acids to form esters, typically catalyzed by acids such as sulfuric acid.
Nitration: Further nitration of p-nitrophenol can yield compounds like 2,4-dinitrophenol and picric acid.
Diazotization: p-Nitrophenol can participate in diazotization reactions, converting the amino group into a diazonium salt.
Common Reagents and Conditions:
Reduction: Sodium dithionite, zinc, iron, concentrated hydrochloric acid.
Esterification: Carboxylic acids, sulfuric acid.
Nitration: Nitric acid, sulfuric acid.
Diazotization: Sodium nitrite, hydrochloric acid.
Major Products:
Reduction: p-Aminophenol.
Esterification: Various esters of p-nitrophenol.
Nitration: 2,4-Dinitrophenol, picric acid.
Diazotization: Diazonium salts.
Scientific Research Applications
p-Nitrophenol barium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes. It is also employed in the study of catalytic reduction reactions.
Biology: Utilized in biochemical assays and as a substrate in enzyme studies.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals. It is also used in wastewater treatment processes due to its ability to degrade toxic compounds.
Mechanism of Action
The mechanism of action of p-nitrophenol barium salt involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the nitro group of p-nitrophenol is reduced to an amine group through electron transfer processes facilitated by reducing agents. The compound’s ability to undergo various chemical transformations makes it a versatile reagent in both research and industrial applications.
Comparison with Similar Compounds
4-Nitrophenol:
2,4-Dinitrophenol: A nitrated derivative of p-nitrophenol, known for its use in industrial applications.
Picric Acid: A highly nitrated compound derived from p-nitrophenol, used in explosives and dyes.
Uniqueness: p-Nitrophenol barium salt is unique due to its specific combination of p-nitrophenol and barium, which imparts distinct properties such as high sensitivity to flame and low initiation efficiency. These characteristics make it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
barium(2+);4-nitrophenolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.Ba/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWULIWZLWRYXRG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Ba+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BaN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955582 | |
Record name | Barium bis(4-nitrophenolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34005-61-3 | |
Record name | Phenol, p-nitro-, barium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034005613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barium bis(4-nitrophenolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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